molecular formula C11H16ClN3O B1520797 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride CAS No. 1240527-87-0

1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride

Cat. No.: B1520797
CAS No.: 1240527-87-0
M. Wt: 241.72 g/mol
InChI Key: SCMGYQWTKDXKKU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The aminomethyl group (–CH₂NH₂) exhibits a triplet near δ 3.2–3.5 ppm due to coupling with adjacent protons. The cyclopropane ring protons resonate as a multiplet at δ 0.8–1.2 ppm , while aromatic protons appear as doublets or triplets between δ 6.8–7.5 ppm .
  • ¹³C NMR : The urea carbonyl carbon (C=O) is deshielded, appearing at δ 155–160 ppm . The cyclopropane carbons are observed at δ 8–12 ppm , and the aromatic carbons span δ 120–140 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H Stretch : Broad bands at 3300–3500 cm⁻¹ for primary amines and urea N–H groups.
  • C=O Stretch : A strong peak near 1640–1680 cm⁻¹ characteristic of urea carbonyls.
  • C–N Stretch : Bands at 1250–1350 cm⁻¹ from the urea backbone.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺ ) is observed at m/z 241.7 , corresponding to the molecular weight. Fragmentation patterns include:

  • Loss of HCl (m/z 205.3 ).
  • Cleavage of the cyclopropane ring (m/z 148.1 ).
Spectroscopic Mode Key Peaks
¹H NMR δ 3.4 (CH₂NH₂), δ 7.2 (Ar–H)
¹³C NMR δ 157 (C=O), δ 10 (cyclopropane)
IR 3350 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O)
MS m/z 241.7 ([M]⁺)

Properties

IUPAC Name

1-[3-(aminomethyl)phenyl]-3-cyclopropylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c12-7-8-2-1-3-10(6-8)14-11(15)13-9-4-5-9;/h1-3,6,9H,4-5,7,12H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMGYQWTKDXKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride, often referred to as a cyclopropyl urea derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₆ClN₃O
  • Molecular Weight : 241.72 g/mol
  • CAS Number : 1240527-87-0
  • PubChem CID : 47003315
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
Hazard StatementsH302-H315-H319-H335

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound is believed to act as an inhibitor of certain types of receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways related to growth and differentiation.

Case Studies and Research Findings

  • Inhibition of Receptor Tyrosine Kinases :
    • Research indicates that derivatives of cyclopropyl urea compounds exhibit selective inhibition of Eph receptor tyrosine kinases, which are implicated in various physiological processes including angiogenesis and neuronal development. The selectivity and potency of these compounds make them promising candidates for therapeutic applications in cancer treatment and neurological disorders .
  • Antipsychotic Potential :
    • A study explored the activity of similar aminomethyl derivatives on dopamine receptor subtypes (D2, D3, D4). The findings suggested that compounds with the aminomethyl group showed significant affinity towards these receptors, indicating potential antipsychotic properties .
  • Antimicrobial Activity :
    • Another investigation focused on the antimicrobial properties of related compounds, revealing that certain structural modifications could enhance their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Biological Assays

The biological activity of this compound has been evaluated through various assays:

  • Cell Viability Assays : These assays measure the cytotoxic effects on cancer cell lines, indicating the compound's potential as an anticancer agent.
  • Receptor Binding Assays : These assays assess the affinity and selectivity for specific receptor subtypes, providing insights into the pharmacological profile.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its role as a pharmaceutical intermediate . Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. The presence of both an amine group and a cyclopropyl moiety contributes to its biological activity, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that derivatives of 1-[3-(aminomethyl)phenyl]-3-cyclopropylurea hydrochloride exhibit anticancer properties . Studies have shown that certain modifications of this compound can inhibit tumor growth in specific cancer cell lines. For example, compounds with similar structures have been tested against breast cancer and leukemia models, demonstrating significant cytotoxic effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study: Anticancer Research

A notable study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound. These derivatives were tested for their efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Case Study: Anti-inflammatory Applications

Another research effort focused on the anti-inflammatory potential of this compound in animal models of inflammation. The study demonstrated that administration of the compound led to a marked reduction in paw edema in rats induced by carrageenan, indicating its efficacy as an anti-inflammatory agent .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The ability to modify the cyclopropyl group or the amine substituents allows chemists to tailor the compound for specific biological activities.

Table: Overview of Applications and Findings

Application AreaFindings/ResultsReferences
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines
Anti-inflammatory EffectsReduced inflammation in animal models
Medicinal ChemistryValuable scaffold for drug design

Comparison with Similar Compounds

Key Observations:

  • Cyclopropane vs. Linear Chains: The cyclopropyl group in the target compound introduces steric and electronic effects distinct from the dimethylaminopropyl chain in 3-[3-(Dimethylamino)propyl]-1-phenylurea, which may alter binding affinity or metabolic stability .
  • Salt Forms : Both the target compound and Berotralstat utilize hydrochloride salts to improve solubility, a critical factor for bioavailability in drug development .
  • Complexity : Berotralstat’s larger structure with pyrazole and fluorinated groups highlights its specialized role as a plasma kallikrein inhibitor, whereas the simpler urea derivatives may serve as intermediates or tool compounds .

Functional and Research Findings

Reactivity and Stability

  • The hydrochloride salt form improves aqueous solubility but may reduce thermal stability compared to neutral urea derivatives .

Preparation Methods

Urea Coupling via Carbamoyl Transfer Reagents

  • Reagents:

    • Carbamoyl transfer reagents such as 1,1′-carbonyl-di-(1,2,4-triazole) (CDT) or phenyl chloroformate are commonly used to activate the amine for urea formation.
    • Organic bases such as N,N-diisopropylethylamine (DIPEA), triethylamine, or pyridine serve to neutralize acid by-products and promote reaction progress.
    • Solvents include dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (ACN), chosen for solubility and reaction kinetics.
  • Typical Procedure:

    • The amine precursor (e.g., 3-(aminomethyl)aniline or protected derivatives) is reacted with the carbamoyl reagent in the presence of a base at room temperature or slightly elevated temperatures (23–75 °C).
    • The intermediate carbamoyl species is then reacted with cyclopropylamine or its equivalent to form the urea bond.
    • Reaction times vary from 30 minutes to several hours depending on temperature and reagent stoichiometry.
    • The crude product is purified by standard methods such as silica gel column chromatography or recrystallization.
  • Yields:

    • Moderate to good yields reported, typically ranging from 20% to 65% depending on substrate and reaction conditions.

Use of Phenyl Chloroformate as Carbamoylating Agent

  • Phenyl chloroformate reacts with the amine derivative in the presence of bases like pyridine or triethylamine at low temperatures (0–20 °C) to form an activated carbamate intermediate.
  • Subsequent reaction with cyclopropylamine yields the target urea compound.
  • This method benefits from mild reaction conditions and has been demonstrated with good selectivity and purity.

Reductive Amination for Amine Precursor Preparation

  • The aminomethyl functional group on the phenyl ring can be introduced via reductive amination of corresponding ketones using methylamine and sodium cyanoborohydride (NaBH3CN) in the presence of DIPEA.
  • This step is crucial for preparing the amine precursor before urea coupling.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%)
Amine activation (carbamoyl) CDT (1.1–1.3 eq), DIPEA (3.0–4.0 eq) DCM or DMF 23–75 °C 30 min – 3 hours Moderate (20-65)
Urea formation Cyclopropylamine (1.0 eq) Same as above 23–80 °C 1–2 hours Moderate to good
Phenyl chloroformate method Phenyl chloroformate (1–2 eq), pyridine (1–4 eq) DMF, DMSO, or THF 0–20 °C to RT 10 min – 30 hours Good
Reductive amination precursor Methylamine, NaBH3CN, DIPEA DMF or MeOH RT 1–3 hours Good

Purification and Isolation

  • After completion, the reaction mixtures are typically quenched with water and extracted with organic solvents such as ethyl acetate.
  • The organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
  • Purification is achieved by silica gel chromatography or recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures).
  • The final product is converted to the hydrochloride salt by treatment with 2 M HCl in 1,4-dioxane or similar solvents to improve stability and handling.

Research Findings and Industrial Relevance

  • The described preparation methods allow efficient and scalable synthesis of this compound with good control over purity and yield.
  • Use of CDT as a coupling agent is particularly advantageous for industrial processes due to mild conditions and minimal side reactions.
  • The ability to prepare the compound as a hydrochloride salt enhances its pharmaceutical applicability, especially for diseases associated with abnormal angiogenesis, as indicated in patent literature.
  • Reaction parameters such as base equivalents, temperature, and solvent choice are critical for optimizing yield and purity.

Q & A

Q. What are the key structural features of 1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride, and how do they influence its reactivity?

The compound’s structure includes a cyclopropane ring, a urea linkage, and an aminomethylphenyl group. The cyclopropane ring introduces steric strain, which may enhance reactivity in nucleophilic or electrophilic substitutions. The urea moiety (-NH-C(=O)-NH-) enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. The aminomethyl group (-CH2NH2) provides a site for functionalization (e.g., conjugation or salt formation). Structural analogs in and highlight how substituents on the phenyl ring modulate solubility and binding affinity. Techniques such as X-ray crystallography or NMR (referenced in and ) are essential for confirming stereochemistry and tautomeric forms .

Q. What synthetic routes are reported for this compound, and how can researchers optimize yield?

A common approach involves coupling 3-aminomethylphenyl isocyanate with cyclopropylamine under anhydrous conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. and describe analogous urea syntheses using carbodiimide-mediated coupling or direct amine-isocyanate reactions. To optimize yield:

  • Use dry solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC ().
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/DCM gradients).
  • Confirm purity using melting point analysis (141–144°C for related hydrochlorides; ) and LC-MS .

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC with UV detection (210–254 nm) to quantify impurities ().
  • 1H/13C NMR to verify structural integrity and detect tautomeric forms ().
  • Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability.
  • Karl Fischer titration for water content analysis, critical for hydrochloride salts (). Stability studies should include accelerated degradation under heat/humidity (40°C/75% RH) and photolytic conditions per ICH guidelines .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?

  • Target identification : Use computational docking (e.g., AutoDock Vina) with proteins homologous to those in (e.g., amino acid transporters).
  • Binding assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity.
  • Cellular assays : Test inhibition of enzymatic activity (e.g., kinases) using fluorescence-based assays ().
  • Theoretical framework : Link hypotheses to established pathways (e.g., urea transporters or cyclopropane-modulated ion channels) as per and .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

  • Methodological rigor : Standardize assay conditions (pH, temperature, solvent concentration). emphasizes environmental factors affecting reactivity.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Orthogonal validation : Confirm activity via independent methods (e.g., in vitro vs. ex vivo models).
  • Probe solubility differences : Use DLS (dynamic light scattering) to assess aggregation, which may artificially inflate IC50 values ( and ) .

Q. What computational strategies are effective for studying its interactions with biomolecules?

  • Molecular dynamics (MD) simulations : Model cyclopropane ring flexibility and urea hydrogen bonding over 100-ns trajectories (software: GROMACS).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data from and .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon structural modifications. Validate with experimental data from SPR or ITC .

Q. How can environmental impact assessments be integrated into research workflows?

  • Degradation studies : Use HPLC-MS to identify breakdown products under simulated environmental conditions ().
  • Ecotoxicity assays : Test on model organisms (e.g., Daphnia magna) per OECD guidelines.
  • Regulatory alignment : Refer to Germany’s WGK classification () to design waste disposal protocols. Computational tools like EPA’s EPI Suite predict biodegradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.